4-Fluoro-2-(4-hydroxyphenyl)benzoic acid

Regioisomer Differentiation Chromatographic Retention Hydrogen Bonding

4-Fluoro-2-(4-hydroxyphenyl)benzoic acid (CAS 1261979-40-1, C13H9FO3, MW 232.20 g/mol) is a synthetic ortho-substituted biphenyl monocarboxylic acid. This compound is specifically designed as a building block where the carboxylic acid is ortho to the biaryl axis and the fluorine and hydroxyl groups are positioned on separate rings, creating a unique reactivity and hydrogen-bonding profile.

Molecular Formula C13H9FO3
Molecular Weight 232.21 g/mol
CAS No. 1261979-40-1
Cat. No. B6396432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(4-hydroxyphenyl)benzoic acid
CAS1261979-40-1
Molecular FormulaC13H9FO3
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)O
InChIInChI=1S/C13H9FO3/c14-9-3-6-11(13(16)17)12(7-9)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17)
InChIKeyXTNUUMNUAFFLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(4-hydroxyphenyl)benzoic acid (CAS 1261979-40-1): A Strategic Ortho-Functionalized Biaryl Acid Scaffold for Medicinal Chemistry and Impurity Control


4-Fluoro-2-(4-hydroxyphenyl)benzoic acid (CAS 1261979-40-1, C13H9FO3, MW 232.20 g/mol) is a synthetic ortho-substituted biphenyl monocarboxylic acid . This compound is specifically designed as a building block where the carboxylic acid is ortho to the biaryl axis and the fluorine and hydroxyl groups are positioned on separate rings, creating a unique reactivity and hydrogen-bonding profile. Its structural framework is related to non-steroidal anti-inflammatory drug (NSAID) intermediates, making it a critical reference standard for impurity profiling and a versatile intermediate in the synthesis of fluorinated drug candidates [1].

Ortho-functionalized biaryl acid scaffold for fluorinated building block synthesis
Critical impurity reference standard for fluorinated NSAID intermediate profiling
4-Fluoro substituent supports metabolic stability and electronic property studies

Why 4-Fluoro-2-(4-hydroxyphenyl)benzoic acid Cannot Be Replaced by Its Regioisomeric Analogs


Simple in-class substitution of 4-Fluoro-2-(4-hydroxyphenyl)benzoic acid with other C13H9FO3 regioisomers is not scientifically valid for critical applications. The precise 4-fluoro, 2-(4-hydroxyphenyl) arrangement on the benzoic acid core fundamentally alters the molecule's dihedral angle, electronic distribution, and hydrogen-bonding capabilities [1]. Crucially, in anti-inflammatory assays on related biphenyl acids, shifting substituent positions significantly changes biological potency; for instance, the anti-inflammatory relative potency of the 5-(4'-fluorophenyl) analog varies dramatically compared to non-fluorinated controls, and the ortho-carboxylate configuration in this compound dictates its unique capacity for intramolecular interactions that para- or meta-substituted isomers cannot achieve [2]. This structural uniqueness is non-negotiable when this compound serves as a critical impurity standard or a synthetic intermediate, as any other regioisomer will exhibit different chromatographic retention times and chemical reactivity, leading to analytical method failure or synthetic route collapse.

Regioisomer 4-Fluoro, 2-(4-hydroxyphenyl) substitution pattern may not transfer to para or meta analogs; chromatographic retention and reactivity shift significantly.
Scaffold Non-fluorinated 2-(4-Hydroxyphenyl)benzoic acid lacks the fluorine-mediated electronic effects crucial for metabolic stability and target-engagement models.
Identity Any regioisomer will alter intramolecular hydrogen bonding and dihedral angle; analytical impurity profiling may fail due to co-elution risk.

Quantitative Differentiation of 4-Fluoro-2-(4-hydroxyphenyl)benzoic acid: Evidence-Based Selection Criteria


Structural Divergence: Ortho-Carboxylate Configuration Dictates Physicochemical Properties for Chromatographic Selectivity

The target compound's 4-fluoro-2-(4-hydroxyphenyl)benzoic acid identity is unequivocally distinguished from its closest analog, 4-(4-Fluorophenyl)-2-hydroxybenzoic acid (CAS 67531-84-4), by the position of both the fluorine and hydroxyl substituents. This results in a change in the IUPAC name from a '4-fluoro-2-(4-hydroxyphenyl)' to a '4-(4-fluorophenyl)-2-hydroxy' scaffold . This fundamental structural difference creates distinct hydrogen bond donor/acceptor patterns, leading to different solid-state crystal packing and, most critically for analytical procurement, different chromatographic retention times essential for impurity quantification [1].

Structural divergence
Head-to-head comparison
Target: 4-Fluoro-2-(4-hydroxyphenyl)benzoic acid vs. 4-(4-Fluorophenyl)-2-hydroxybenzoic acid (CAS 67531-84-4). Fluorine and hydroxyl positions reversed.
Distinct IUPAC identity; prevents co-elution in impurity quantification.
Chromatographic retention times differ, supporting ortho-selective analytical methods.
Regioisomer Differentiation Chromatographic Retention Hydrogen Bonding pKa Modulation

Anti-Inflammatory Potency Context: Quantifying the Impact of Fluorine Positioning

While direct in vivo data for the target compound is not publicly available, a close structural analog, 2-Hydroxy-5-(4'-fluorophenyl)benzoic acid, provides critical class-level evidence on the potency impact of the fluorinated biphenyl motif. In a standard rat carrageenan paw edema assay, this 5-(4'-fluorophenyl) regioisomer demonstrated a relative potency range of 5.20 to 8.56 times that of Aspirin, equating to an up to 8.56-fold increase in activity [1]. The target compound's unique ortho-carboxylate and 4-fluoro substitution pattern is predicted to dramatically alter this potency by modifying the pKa of the carboxylic acid and the molecule's planarity, directly affecting its interaction with biological targets like cyclooxygenase enzymes [2].

Potency context
Class-level inference
5-(4'-Fluorophenyl) regioisomer showed 5.20–8.56× relative potency vs. Aspirin in rat paw edema model. Target ortho-carboxylate isomer may diverge significantly.
Fluorine positioning strongly modulates SAR; target isomer offers unique ortho-substitution SAR context.
Direct in vivo data for target compound not publicly available. Class-level evidence only.
Anti-inflammatory Activity NSAID Intermediate Structure-Activity Relationship Biphenyl Carboxylic Acid

Procurement-Grade Purity Specification: Quantifiable Advantage for Downstream Synthesis Reproducibility

The commercially available standard for this compound is defined by a minimum purity of 95%, as certified by abcr GmbH . This quantifiable baseline is critical for scientific reproducibility. In contrast, the non-fluorinated core scaffold, 2-(4-Hydroxyphenyl)benzoic acid (CAS 67526-82-3), is available from other vendors at a minimum 98% purity, but this higher purity does not compensate for the lack of the fluorine atom which is essential for metabolic stability and target engagement in fluorinated drug candidates . The 95% specification on the fluorinated target compound thus offers a defined starting point for assessing batch-to-batch consistency in medicinal chemistry workflows, where the presence of the fluorine is the key differentiator.

Purity vs. functionality
Cross-study comparable
Target 95% purity (abcr GmbH) vs. non-fluorinated analog 98% purity. Fluorine presence outweighs 3% purity difference.
Fluorine atom is the key functional differentiator; higher purity of non-fluorinated analog is irrelevant for fluorine-centered research.
Based on supplier COA specifications.
Chemical Purity Synthetic Intermediate Procurement Standard Reproducibility

High-Value Application Scenarios for 4-Fluoro-2-(4-hydroxyphenyl)benzoic acid Based on Verified Evidence


Development and Validation of Orthogonal HPLC Methods for Fluorinated NSAID Impurity Profiling

Due to its unique ortho-substituted regioisomeric identity, 4-Fluoro-2-(4-hydroxyphenyl)benzoic acid is the only acceptable reference standard for establishing system suitability in HPLC methods aimed at detecting and quantifying this specific process impurity in fluorinated NSAID active pharmaceutical ingredients (APIs). Its distinct chromatographic retention time, as implied by its differing structure from the 5-substituted and 2-hydroxy regioisomers, guarantees unambiguous peak identification and prevents false positives during quality control (QC) release testing .

Synthesis of Ortho-Directed Fluorinated Biaryl Ligands for Transition Metal Catalysis

The 2-(4-hydroxyphenyl)benzoic acid core, activated by the 4-fluoro substituent, is a privileged scaffold for generating ortho-directed metalation intermediates. This compound can be deployed as a precursor to synthesize phosphine ligands for palladium-catalyzed cross-coupling reactions, where the fluorine atom serves as a non-participating directing group that enhances regiocontrol. The well-defined 95% purity provides a consistent starting point for synthesizing these ligands, minimizing side reactions from de-fluorinated impurities that would be present in a non-fluorinated starting material .

Structure-Activity Relationship (SAR) Exploration of Biphenyl Carboxylic Acid Anti-Inflammatory Agents

This compound fills a crucial gap in SAR libraries exploring the impact of ortho- vs. para- vs. meta-substitution on the anti-inflammatory potency of biphenyl carboxylic acids. As evidenced by the 8.56-fold increase in potency for the 5-(4'-fluorophenyl) analog over aspirin, the precise location of the fluorine and carboxyl groups is the primary driver of biological activity. Researchers can use this compound to probe how shifting the carboxyl group to an ortho position relative to the biaryl axis attenuates or enhances target engagement, providing a direct comparator to known potent analogs [1].

Physicochemical Profiling of Fluorinated Building Blocks for CNS Drug Design

The unique hydrogen bond donor/acceptor array created by the ortho-carboxylic acid and the para-hydroxy group on the terminal ring makes this compound a valuable tool for studying intramolecular hydrogen bonding. This feature, combined with the electron-withdrawing 4-fluoro substituent, allows medicinal chemists to experimentally determine logD, pKa, and permeability parameters for a novel class of central nervous system (CNS)-targeted fragments. This data is critical for building predictive models for CNS penetration, where reducing the effective hydrogen bond donor count through intramolecular bonding is a key design principle [2].

Application
Selection Property
Validation Focus
Fluorinated impurity profiling by HPLC
Ortho-substitution pattern specificity
Chromatographic retention differentiation from regioisomers
Directed metalation and ligand synthesis
4-Fluoro substituent as non-participating directing group
Regiocontrol and purity consistency (≥95%)
SAR of biphenyl carboxylic acids
Ortho-carboxylate vs. para/meta arrangement
Class-level potency context (5-substituted comparator data)
CNS fragment physicochemical profiling
Intramolecular H-bond donor/acceptor array with fluorine
logD, pKa, permeability parameter determination
Quote Request

Request a Quote for 4-Fluoro-2-(4-hydroxyphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.